molecular formula C12H20N2S8 B1582465 Dipentamethylenethiuram hexasulfide CAS No. 971-15-3

Dipentamethylenethiuram hexasulfide

Cat. No. B1582465
CAS RN: 971-15-3
M. Wt: 448.8 g/mol
InChI Key: HPFHYRNETZEPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipentamethylenethiuram hexasulfide is an organic sulfur compound . Its molecular formula is C12H20N2S8 and it has an average mass of 448.821 Da . It is also known by other names such as Bis (1-piperidinylthioxomethyl) hexasulfide and Hexasulfide, bis (piperidinothiocarbonyl) .


Molecular Structure Analysis

Dipentamethylenethiuram hexasulfide has a complex structure with a total of 43 bonds. There are 23 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 six-membered rings, and 2 (thio-) carbamates (aliphatic) .


Chemical Reactions Analysis

Dipentamethylenethiuram hexasulfide has been used as a cathode material for solid-state organic batteries based on sulfide electrolytes . It has shown a discharge capacity of 600 mAh g-1 and retained 80.8% of its capacity for 500 cycles .


Physical And Chemical Properties Analysis

Dipentamethylenethiuram hexasulfide has a density of 1.518±0.06 g/cm3 (Predicted), a melting point of 135-136 °C, a boiling point of 578.4±33.0 °C (Predicted), and a flash point of 303.6°C . Its solubility in water is 10.48μg/L at 20℃ .

Scientific Research Applications

Vulcanization and Rubber Processing

Dipentamethylenethiuram hexasulfide plays a crucial role in vulcanization, a process integral to rubber manufacturing. It's used as an accelerator in sulfur vulcanization, modifying the physical properties of rubber. This compound, alongside N,N'-pentamethylenethiuram disulfide, contributes to forming accelerator-terminated polysulfidic pendent groups, essential in the vulcanization process. For instance, Reyneke-Barnard, Gradwell, and McGill (2000) studied its effectiveness in vulcanizing polyisoprene and 2,3-dimethyl-2-butene in the absence of ZnO, emphasizing its role in the formation and stability of these groups (Reyneke-Barnard, Gradwell, & McGill, 2000).

Polymer Science

In polymer science, the thermal stability of dipentamethylenethiuram hexasulfide is a subject of interest. Reyneke-Barnard et al. (2000) compared the stability of N,N'-dipentamethylenethiuram disulfide and tetramethylthiuram disulfide regarding thiourea formation. Their findings revealed that this compound decomposes at vulcanization temperatures to form N,N'-dipentamethylenethiourea, a factor influencing its application in polymer processing (Reyneke-Barnard, Gradwell, & McGill, 2000).

Energy Storage Applications

Interestingly, dipentamethylenethiuram hexasulfide is also explored in energy storage technologies. Xiang et al. (2019) demonstrated its application in lithium-sulfur batteries, where it acts as an electrolyte additive. It chemically reacts with lithium polysulfides, aiding in the suppression of the shuttle effect and enhancing battery performance (Xiang et al., 2019).

Material Synthesis and Analysis

Dipentamethylenethiuram hexasulfide is also integral in material synthesis and analysis. Kamyshny et al. (2006) discussed a method for determining inorganic polysulfide distribution in aquatic systems, which is crucial in understanding the environmental and technological significance of these compounds (Kamyshny, Ekeltchik, Gun, & Lev, 2006).

Safety And Hazards

When handling Dipentamethylenethiuram hexasulfide, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

Dipentamethylenethiuram hexasulfide has shown promise in the development of all-solid-state organic batteries, which are expected to have high energy density, safety, and sustainability . Its low cost and high capacity make it an attractive choice for future research and development in this field .

properties

IUPAC Name

(piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S8/c15-11(13-7-3-1-4-8-13)17-19-21-22-20-18-12(16)14-9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFHYRNETZEPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020535
Record name Bis(1-piperidinylthioxomethyl)hexasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid
Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dipentamethylenethiuram hexasulfide

CAS RN

971-15-3
Record name Bis(1-piperidinylthioxomethyl) hexasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=971-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipentamethylenethiuram hexasulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(1-piperidinylthioxomethyl)hexasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(piperidinothiocarbonyl) hexasulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPENTAMETHYLENETHIURAM HEXASULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESX7OZN94X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipentamethylenethiuram hexasulfide
Reactant of Route 2
Dipentamethylenethiuram hexasulfide
Reactant of Route 3
Dipentamethylenethiuram hexasulfide
Reactant of Route 4
Dipentamethylenethiuram hexasulfide
Reactant of Route 5
Dipentamethylenethiuram hexasulfide
Reactant of Route 6
Dipentamethylenethiuram hexasulfide

Citations

For This Compound
42
Citations
CP Reyneke‐Barnard, MHS Gradwell… - Journal of applied …, 2000 - Wiley Online Library
… and model compound, 2,3-dimethyl-2-butene, were vulcanized with N,N′-dipentamethylenethiuram disulfide (CPTD), CPTD/sulfur and N,N′-dipentamethylenethiuram hexasulfide (…
Number of citations: 7 onlinelibrary.wiley.com
CP Reyneke‐Barnard, MHS Gradwell… - Journal of applied …, 2000 - Wiley Online Library
… This article compares CPTD and N,N′-dipentamethylenethiuram hexasulfide (CPTP6) accelerated sulfur vulcanization in the presence of ZnO with the vulcanization process that …
Number of citations: 2 onlinelibrary.wiley.com
CP Reyneke‐Barnard, MHS Gradwell… - Journal of applied …, 2000 - Wiley Online Library
N,N′‐pentamethylenethiuram disulfide (CPTD), CPTD/sulfur, and N,N′‐pentamethylenethiuram hexasulfide (CPTP6) were heated in a DSC at a programmed heating rate and …
Number of citations: 4 onlinelibrary.wiley.com
CP Reyneke‐Barnard, MHS Gradwell… - Journal of applied …, 2000 - Wiley Online Library
… In a previous article in this series,9 it was shown that N,N′-dipentamethylenethiuram disulfide (CPTD) and N,N′- dipentamethylenethiuram hexasulfide (CPTP6) are much less stable …
Number of citations: 13 onlinelibrary.wiley.com
L Kanerva, R Laine, R Jolanki - Dictionary of Contact Allergens …, 2020 - Springer
CAS Registry Number [138–86–3]. Dipentene corresponds to a racemic mixture of d-limonene and l-limonene. Dipentene can be prepared from wood turpentine or by synthesis. It is …
Number of citations: 0 link.springer.com
W Yuan, X Su, J Dai, S Han, SS Chelliah, P Adu… - Smart Materials in …, 2023 - Elsevier
… Styrene-butadiene rubber (SBR) in this study is cured by using sulphur, zinc stearate, and dipentamethylenethiuram hexasulfide (TRA). The curing characteristics and the morphology …
Number of citations: 0 www.sciencedirect.com
A Bhargav, Y Ma, K Shashikala, Y Cui… - Journal of Materials …, 2017 - pubs.rsc.org
… Thiuram polysulfides such as dipentamethylene thiuram tetrasulfide (PMTT) and dipentamethylenethiuram hexasulfide (PMTH) are commercially available and are commonly used …
Number of citations: 73 pubs.rsc.org
SM Tarlo, L Wong, J Roos, N Booth - Journal of Allergy and Clinical …, 1990 - Elsevier
… gloves were found in three workers, suggesting that alkylated diphenylamines, zinc diethyldithiocarbamate, or zinc 2-mercaptobenzothiazole and dipentamethylenethiuram hexasulfide …
Number of citations: 318 www.sciencedirect.com
H Xu, Y Shi, S Yang, B Li - Journal of Power Sources, 2019 - Elsevier
… For example, dipentamethylene thiuram tetrasulfide (PMTT) and dipentamethylenethiuram hexasulfide (PMTH) was employed as cathode materials by Fu and his co-works, exhibiting …
Number of citations: 29 www.sciencedirect.com
B Holmberg, B Sjöström - … and Environmental Health, Part A Current …, 1980 - Taylor & Francis
… ), tetraethylthiuram disulfide (TETD, disulfiram, Antabuse), tetramethylthiuram monosulfide (TMTM), dipentamethylenethiuram tetrasulfide, and dipentamethylenethiuram hexasulfide are …
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.